
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases.
作用機序
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide inhibits the activity of BTK by binding to the ATP-binding site of the protein. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell activation and proliferation. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in B cell malignancies.
Biochemical and Physiological Effects:
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B cell activation and proliferation. This inhibition has been shown to induce apoptosis in B cell malignancies. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory effects, which is beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is its potency and selectivity towards BTK. This makes it a promising therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. However, 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
将来の方向性
There are several future directions for the research and development of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide. One direction is to improve its pharmacokinetic properties, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to explore its potential as a therapeutic agent in other B cell malignancies and autoimmune diseases. Additionally, the combination of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide with other therapeutic agents could be explored to enhance its efficacy and reduce the risk of resistance development.
合成法
The synthesis of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves a series of chemical reactions that start with the reaction of 3-aminobenzoic acid with o-tolyl isocyanate to form 3-(o-tolyl)ureido)benzoic acid. This intermediate is then coupled with 4-bromoaniline to form 2-(4-(3-(o-tolyl)ureido)phenyl)benzoic acid. The final step involves the reaction of this intermediate with 2,2,2-trifluoroethylamine and acetic anhydride to form 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide.
科学的研究の応用
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a protein that plays a critical role in the survival and proliferation of B cells. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
特性
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-4-2-3-5-15(12)24-17(26)23-14-8-6-13(7-9-14)10-16(25)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMQUUPVUOASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

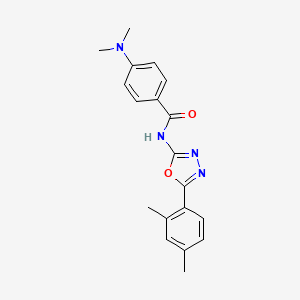
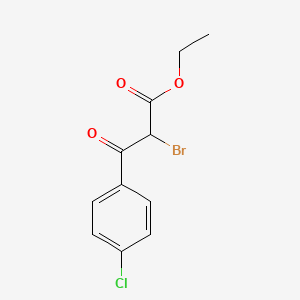
![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)
![1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2997793.png)
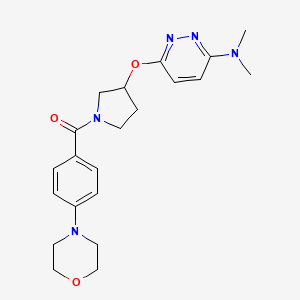
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)
![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)
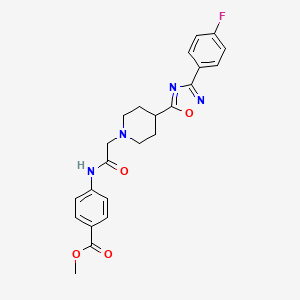


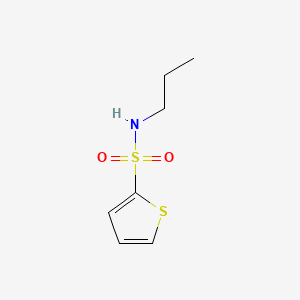
![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide](/img/structure/B2997812.png)